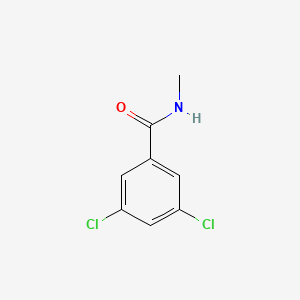

3,5-dichloro-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICUCGPTPDFRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro N Methylbenzamide and Analogues

Direct Synthesis Strategies

Direct synthetic routes to 3,5-dichloro-N-methylbenzamide typically involve either the regioselective halogenation of an N-methylbenzamide precursor or the amidation of a pre-dichlorinated benzoic acid derivative. These methods are often favored for their straightforwardness and scalability.

Regioselective Halogenation of N-Methylbenzamide Precursors

The introduction of two chlorine atoms at the 3- and 5-positions of the N-methylbenzamide ring requires careful control of the reaction conditions to achieve the desired regioselectivity. The amide group is an ortho-, para-director, making direct chlorination to the meta positions challenging. Therefore, this approach often involves multi-step sequences or specialized reagents to overcome the inherent directing effects of the amide functionality.

Specific chlorinating agents are employed to control the halogenation of benzamide (B126) derivatives. For instance, a patented method describes the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide, a closely related analog, through a one-pot synthesis. In this process, an N-methylbenzamide precursor is chlorinated using trichloroisocyanuric acid. While this example involves a precursor with a strongly activating amino group that directs the chlorination, it highlights the utility of trichloroisocyanuric acid as an effective chlorinating agent in the synthesis of dichlorinated benzamides. The reaction is typically carried out in a suitable organic solvent, and the product can be isolated after adjusting the pH and performing filtration.

Information regarding the direct, regioselective 3,5-dichlorination of unsubstituted N-methylbenzamide using reagents like sulfonyl chloride is less prevalent in readily available literature, suggesting that this transformation may be synthetically challenging and could result in a mixture of isomers.

Amidation Reactions Employing Dichlorinated Benzoic Acid Derivatives

A more common and regiochemically unambiguous approach to this compound is the formation of the amide bond between 3,5-dichlorobenzoic acid and methylamine (B109427). This method ensures the correct positioning of the chlorine atoms on the aromatic ring from the outset.

The formation of the amide bond is often facilitated by the use of peptide coupling reagents, which activate the carboxylic acid group of 3,5-dichlorobenzoic acid, making it more susceptible to nucleophilic attack by methylamine. A variety of such reagents are available, each with its own advantages in terms of reaction time, yield, and suppression of side reactions.

Commonly used peptide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization in chiral substrates and improve efficiency. Phosphonium salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. rsc.orgluxembourg-bio.comresearchgate.net

A patented process for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, utilizes N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation, demonstrating the applicability of these reagents in the synthesis of substituted benzamides. nih.gov The general procedure involves dissolving the dichlorinated benzoic acid and the coupling agent in a suitable solvent, followed by the addition of methylamine. The reaction progress can be monitored by standard chromatographic techniques, and the product is typically isolated after an aqueous workup and purification.

Table 1: Commonly Used Peptide Coupling Reagents

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. By-products can sometimes be difficult to remove. |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, particularly for sterically hindered substrates. |

Advanced and Catalytic Synthesis Routes

Modern synthetic chemistry is increasingly moving towards more efficient and atom-economical methods. In the context of this compound synthesis, this translates to the exploration of transition metal-catalyzed reactions that can directly functionalize the benzamide core.

Transition Metal-Catalyzed Functionalization Approaches

Transition metal catalysis offers powerful tools for the selective activation and functionalization of C-H bonds. While specific examples for the direct C-H dichlorination of N-methylbenzamide at the 3,5-positions are not yet widely reported, the principles of directed C-H activation hold promise for future synthetic developments. In such a strategy, the amide group could act as a directing group, guiding a metal catalyst to specific C-H bonds on the aromatic ring. However, directing a catalyst to the meta positions is a significant challenge, as most directing groups favor ortho functionalization.

Research in the broader field of transition metal-catalyzed C-H functionalization is very active, with catalysts based on palladium, rhodium, and other metals being extensively studied for their ability to forge new carbon-carbon and carbon-heteroatom bonds. epfl.ch The development of new ligands and catalytic systems may in the future enable the direct and regioselective synthesis of this compound and its analogs through C-H activation pathways.

Rhodium-Catalyzed ortho-Amidation and Decarboxylation Strategies

Rhodium catalysis has been pivotal in the direct functionalization of C-H bonds, offering an atom-economical approach to modifying aromatic systems. In the context of benzamide synthesis, rhodium catalysts facilitate ortho-amidation, where a C-H bond adjacent to the amide directing group is selectively converted to a C-N bond. While direct ortho-amidation strategies are prevalent, related transformations such as ortho-acylation have been well-documented. For instance, a rhodium-catalyzed oxidative acylation of benzamides with aldehydes demonstrates the direct functionalization of the sp² C-H bond to yield ortho-acyl benzamides nih.gov. This transformation proceeds in the presence of a [Cp*RhCl₂]₂ catalyst, AgSbF₆, and a silver carbonate oxidant nih.gov.

Deuterium labeling experiments in related rhodium-catalyzed C-H alkylation reactions suggest that the cleavage of the C-H bond is a reversible process and may involve a migratory carbene insertion as a key step nih.gov. These mechanistic insights are crucial for the rational design of catalysts and reaction conditions for targeted benzamide functionalization.

Iridium(III)-Catalyzed C-H Carbenoid Functionalization

Iridium(III) catalysts have emerged as powerful tools for C-H bond functionalization through metal carbene migratory insertion. This methodology allows for the coupling of aromatic C-H bonds with diazomalonates, providing a route to ortho-functionalized benzamides acs.org. The use of different carbamoyl directing groups enables a broad substrate scope, including various arenes and heteroarenes acs.org. A key advantage of this method is the ability to selectively achieve mono- or bis-functionalization by simply adjusting the stoichiometry of the diazo substrate acs.org.

Mechanochemical activation in a ball mill has also been successfully applied to iridium(III)-catalyzed C-H bond amidation of benzamides with sulfonyl azides, offering a solvent-free and environmentally benign alternative to traditional solution-based methods researchgate.net. This approach proceeds without external heating and provides excellent yields in short reaction times researchgate.net. The [Cp*Ir(III)] catalytic system has proven to be particularly effective for a range of C-H activation methodologies, including amination, which is directly applicable to the synthesis of complex benzamide derivatives .

Dual Catalysis Systems for C-H Bond Annulation of Benzamides

The integration of two distinct catalytic cycles, known as dual catalysis, has opened new avenues for complex molecule synthesis. In the realm of benzamide chemistry, dual catalytic systems have been employed for C-H bond annulation reactions. For example, a rhenium-magnesium cocatalyzed [4+2] annulation of benzamides and alkynes via C-H/N-H functionalization has been described, leading to the synthesis of 3,4-dihydroisoquinolinones acs.org. This system exhibits high and switchable diastereoselectivity, which can be controlled by subtle changes in the reaction conditions acs.org.

Another powerful approach involves the merger of transition-metal catalysis with photoredox catalysis. This dual catalytic strategy has been successfully applied to the sp³ α C–H arylation and alkylation of benzamides with organic halides, demonstrating exquisite site selectivity, chemoselectivity, and enantioselectivity under mild conditions acs.org. Cobalt-catalyzed C–H activation/annulation of benzamides with fluorine-containing alkynes provides a route to fluoroalkylated isoquinolinones, showcasing the utility of less expensive, first-row transition metals in these transformations nih.gov.

Nickel-Catalyzed Aminocarbonylation of Aryl Bromides

Nickel catalysis offers a cost-effective and efficient alternative to palladium-based systems for aminocarbonylation reactions. This method allows for the synthesis of benzamides from aryl halides. One approach utilizes dimethylformamide (DMF) as both a carbonyl and amide source in the presence of a nickel-phosphite catalyst, which is notably stable to air and moisture organic-chemistry.org. This process is highly efficient for aryl iodides and bromides, producing amides in excellent yields under mild conditions and avoiding the use of toxic carbon monoxide gas organic-chemistry.org.

Alternatively, carbamoylsilanes can serve as the amide source in nickel-catalyzed aminocarbonylation of aryl halides, a method that is applicable to the synthesis of both tertiary and secondary amides researchgate.net. A more recent development involves the three-component reaction of aryl halides, Co₂(CO)₈, and nitroarenes under reductive conditions, catalyzed by nickel, to produce aryl amides . This method is significant as it allows the direct use of readily available and economical nitroarenes as the nitrogen source .

| Catalyst System | Amide Source | Aryl Halide Scope | Key Advantages |

| Ni(OAc)₂·4H₂O / Phosphite ligand | N,N-dimethylformamide (DMF) | Aryl iodides and bromides | CO-free, air-stable catalyst, mild conditions organic-chemistry.org |

| Tetrakis(triphenylphosphine)nickel(0) | Carbamoylsilanes | Aryl halides with various functional groups | Applicable to secondary and tertiary amides researchgate.net |

| Nickel catalyst / Zn or Mn reductant | Nitroarenes / Co₂(CO)₈ | (Hetero)aryl iodides and bromides | Direct use of nitroarenes, cost-effective |

Iron-Mediated Amidation from Nitroarenes

Iron, being an abundant and non-toxic metal, is an attractive mediator for organic synthesis. A mild and selective method for the synthesis of N-aryl amides involves the iron-mediated reaction of nitroarenes with acyl chlorides in water researchgate.net. This process uses inexpensive and safe iron dust as the reductant and sole additive, making it an environmentally friendly and scalable approach researchgate.net. The reaction proceeds efficiently to give N-aryl amides in moderate to good yields .

This method provides a step-economical alternative to traditional amidation procedures that often require the pre-reduction of nitroarenes to anilines nih.govnih.gov. The use of water as a green solvent further enhances the sustainability of this synthetic route . Mechanistic studies suggest the involvement of nitrosoarenes and alkyl radicals as key intermediates in related iron-catalyzed reductive couplings nih.gov.

| Reactants | Mediator/Reductant | Solvent | Key Features |

| Nitroarenes, Acyl chlorides | Iron dust | Water | Mild conditions, green solvent, scalable researchgate.net |

| Nitroarenes, Alkyl halides | Iron catalyst / Zn, TMSCl | Not specified | Step-economical access to aryl amines nih.gov |

Photoredox Catalysis in Benzamide Synthesis and Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions acs.orgbeilstein-journals.org. This approach has been successfully applied to the synthesis and functionalization of benzamides.

A notable application is the direct reductive amidation of aldehydes with nitroarenes, facilitated by photo-mediated hydrogen atom transfer (HAT) catalysis nih.gov. This method avoids the need for pre-activation of carboxylic acids or pre-reduction of nitroarenes, offering a more direct and efficient route to amides nih.gov. The reaction tolerates a wide range of functional groups that might be sensitive to traditional amidation conditions nih.gov.

Furthermore, the combination of photoredox catalysis with transition metal catalysis, as mentioned in the dual catalysis section, has expanded the scope of C-H functionalization of benzamides acs.org. For instance, a dual photoredox and rhodium catalytic system has been used for Weinreb amide C-H olefination beilstein-journals.org. These methodologies highlight the versatility of photoredox catalysis in accessing functionalized benzamide derivatives through novel reaction pathways.

Asymmetric Synthesis Methodologies for Chiral N-Methylbenzamide Derivatives

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer iipseries.org. This can be achieved through several strategies, including the use of chiral substrates, chiral auxiliaries, or chiral catalysts iipseries.orgdu.ac.in.

In the context of benzamide derivatives, organocatalysis has been employed for the atroposelective N-acylation of quinazolinone-type benzamides to generate N-N axially chiral compounds with high yields and enantioselectivities . This method represents a significant advance in the challenging field of N-N axial chirality synthesis researchgate.net.

Furthermore, chiral cyclopentadienyl cobalt(III) catalysis has been utilized for the enantioselective [4 + 1] annulation of N-chlorobenzamides with cyclopropenes to construct biologically relevant chiral isoindolinones nih.gov. This reaction proceeds with high enantiomeric and diastereomeric ratios, demonstrating the unique reactivity of cobalt in promoting the ring-opening of cyclopropenes for annulation nih.gov. These examples underscore the progress in developing sophisticated catalytic systems for the asymmetric synthesis of complex chiral benzamide structures.

Sustainable Synthesis Principles in Benzamide Production

The production of benzamide derivatives, including this compound, is increasingly guided by the principles of sustainable and green chemistry. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, lowering energy consumption, and using less hazardous substances. Key strategies in this domain include the adoption of energy-efficient reaction methods like microwave-assisted synthesis and process intensification techniques such as one-pot reactions. These approaches not only contribute to environmental sustainability but also offer economic advantages through increased efficiency, higher yields, and shorter reaction times.

Microwave-Assisted Synthesis Protocols for Benzamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, aligning with the principles of green chemistry. jocpr.com Unlike conventional heating methods that warm the entire reaction vessel, microwave irradiation directly heats the target molecules, leading to rapid and uniform heating throughout the material. jocpr.com This technique significantly reduces reaction times, often from hours to mere minutes, and can lead to higher product yields and purity. jocpr.comarkat-usa.org

The application of microwave energy has proven effective for various reactions in the synthesis of benzamide derivatives. For instance, the hydrolysis of benzamide to benzoic acid, a reaction that typically takes an hour with conventional heating, can be completed in just 7 minutes with a 99% yield under microwave conditions. rasayanjournal.co.in Similarly, microwave irradiation facilitates the ring-opening of oxazolone derivatives by amines to form benzamides, a process that is difficult with conventional heating. researchgate.net These reactions are often performed in smaller volumes of solvent or even under solvent-free conditions, further enhancing their green credentials. arkat-usa.org

The benefits of microwave-assisted synthesis include:

Rate Enhancement: Reactions can be accelerated by factors of ten to a thousand compared to conventional methods. jocpr.com

Improved Yields: Yields are often increased by 10-30% over traditional techniques. jocpr.com

Energy Efficiency: Direct heating of reactants saves significant time and energy. jocpr.com

Higher Purity: Cleaner reactions often result in products with higher purity, simplifying purification processes. jocpr.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzamide Derivatives

| Reaction Type | Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrolysis | Benzamide, 20% Sulfuric Acid | Microwave | 7 min | 99% | rasayanjournal.co.in |

| Hydrolysis | Benzamide, 20% Sulfuric Acid | Conventional | 1 hr | - | rasayanjournal.co.in |

| Ring Opening | Arylideneoxazolone, Amines | Microwave | 8-20 min | Good | researchgate.net |

| Oxidation | Toluene, KMnO₄ | Microwave | 5 min | 40% | rasayanjournal.co.in |

| Oxidation | Toluene, KMnO₄ | Conventional | 10-12 hrs | - | rasayanjournal.co.in |

One-Pot Synthesis Strategies for Dichlorinated N-Methylbenzamides

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediate compounds, represents a significant advancement in sustainable chemical production. This strategy improves efficiency by reducing reaction time, minimizing the use of solvents for separation and purification, and decreasing material loss. sioc-journal.cn For the synthesis of dichlorinated N-methylbenzamides and their analogues, one-pot methods provide a streamlined and environmentally friendly alternative to traditional multi-step processes.

A notable example is the one-pot synthesis of 2-amino-3,5-dichloro-N-methylbenzamide, a close analogue of the target compound. This method begins with isatoic anhydride, which is first reacted with a methylamine solution. patsnap.com Following this initial step, a chlorinating agent, trichloroisocyanuric acid, is added directly to the same reaction vessel to achieve dichlorination. patsnap.com This process avoids the isolation of the intermediate 2-amino-N-methylbenzamide, thereby saving time and resources.

Another relevant one-pot strategy involves the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves three sequential steps in a single pot:

Formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate using bis(trichloromethyl) carbonate. sioc-journal.cn

Aminolysis of the intermediate with aqueous methylamine to produce 2-amino-N,3-dimethylbenzamide. sioc-journal.cn

Halogenation using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to yield the final product. sioc-journal.cn

Table 2: One-Pot Synthesis Scheme for a Dichlorinated N-Methylbenzamide Analogue

| Step | Starting Material | Reagents | Intermediate/Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| 1 | Isatoic Anhydride | Methylamine Solution | 2-amino-N-methylbenzamide (in situ) | No isolation of intermediate | patsnap.com |

| 2 | 2-amino-N-methylbenzamide (in situ) | Trichloroisocyanuric Acid | 2-amino-3,5-dichloro-N-methylbenzamide | Single reaction vessel | patsnap.com |

Reaction Mechanisms and Chemical Reactivity of 3,5 Dichloro N Methylbenzamide

Fundamental Amide Bond Reactivity and Activation Principles

The amide bond is notoriously stable due to resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov This stability, estimated to be around 15–20 kcal/mol, renders the amide bond generally unreactive. thieme-connect.com Consequently, significant research has been dedicated to developing methods for its activation to enable further chemical transformations. gsa.ac.uk

Activation of the typically inert N-C amide bond can be achieved through various catalytic pathways. Transition metal catalysis is a prominent strategy, often involving the oxidative addition of the N-C(O) bond to a metal center. thieme-connect.com This activation can lead to acyl coupling or decarbonylative coupling reactions. thieme-connect.com

Non-metal-based activation methods have also been developed. For instance, the use of Tf₂O/2-fluoropyridine can activate secondary amides for direct transformation into other cyclic structures. Lewis acid catalysis, a mechanism observed in metalloproteases, involves the activation of the amide carbonyl group by a Lewis acid (like a Zn²⁺ ion), making it more susceptible to nucleophilic attack. nih.gov In some enzymatic systems, a catalytic dyad or triad (B1167595) of amino acids at the active site facilitates the hydrolysis of the amide bond. nih.gov Organocatalysts that utilize a dual hydrogen-bonding mode have also been shown to activate amides. researchgate.net

These activation strategies effectively lower the energy barrier for the cleavage of the robust C-N bond, allowing for subsequent functionalization. researchgate.net

Chemoselective transformations of amides can be achieved by manipulating the degree of amidic resonance. gsa.ac.uk A key strategy involves the distortion of the planar amide bond. nih.gov By incorporating the amide into a rigid bicyclic system, such as in bridged lactams, the nitrogen atom becomes pyramidal, reducing the n(N) → π*(C=O) conjugation and increasing the reactivity of the amide bond. nih.gov This structural distortion lowers the resonance energy, making the amide more susceptible to nucleophilic or electrophilic attack. nih.govnih.gov

Another approach to modulate amide reactivity is through electronic effects. The introduction of two electronegative atoms on the nitrogen, creating anomeric amides, reduces amide resonance by increasing the s-character of the nitrogen lone pair. researchgate.net This pyramidalization of the nitrogen and the resulting compromised resonance render these amides more reactive at the nitrogen center. researchgate.net

By effectively controlling the amidic resonance, either through steric or electronic means, the desired chemoselectivity in reactions involving the amide group of molecules like 3,5-dichloro-N-methylbenzamide can be achieved.

Influence of Halogen Substituents on Aromatic Reactivity

The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the reactivity of this compound in reactions involving the aromatic moiety, particularly in electrophilic aromatic substitution and metalation reactions.

The two chlorine substituents on the benzene ring exert two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect: Due to the high electronegativity of chlorine, it withdraws electron density from the benzene ring through the sigma bond. This inductive electron withdrawal deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. lumenlearning.commsu.edu

Resonance Effect: The lone pair of electrons on the chlorine atoms can be delocalized into the π-system of the benzene ring. This electron donation through resonance partially counteracts the inductive effect. libretexts.org

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. scirp.org In this reaction, a directed metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org The carboxamide group is a strong DMG. organic-chemistry.org

For 3,5-dichlorobenzamides, the regioselectivity of metalation is highly dependent on the nature of the amide (secondary vs. tertiary). scirp.org

| Amide Type | Metalation Position | Directing Effect |

| Secondary (e.g., N-H) | 2-position (ortho to amide) | Complex-Induced Proximity Effect (CIPE) |

| Tertiary (e.g., N,N-diethyl) | 4-position (para to amide) | Not explicitly CIPE-driven at ortho |

In the case of a secondary 3,5-dichlorobenzamide (B1294675), metalation with sec-butyllithium/TMEDA occurs at the 2-position, which is ortho to the amide group. scirp.org This regioselectivity is attributed to a Complex-Induced Proximity Effect (CIPE). scirp.org

The Complex-Induced Proximity Effect (CIPE) is a key concept in understanding directed metalation reactions. benthamopenarchives.com It involves the formation of a pre-lithiation complex between the organolithium reagent and the directing group on the substrate. benthamopenarchives.com This complex brings the reactive groups into close proximity, facilitating the deprotonation of the nearby ortho-proton. baranlab.orgbenthamopenarchives.com

In the case of a secondary 3,5-dichlorobenzamide, the N-H proton allows for the formation of a chelated intermediate where the lithium atom is coordinated to both the carbonyl oxygen and the nitrogen anion. This chelation control is thought to significantly enhance the acidity of the ortho-protons, leading to metalation at the 2-position. scirp.org The formation of this stable, chelated complex is a powerful driving force for the observed regioselectivity. scirp.org

For tertiary 3,5-dichlorobenzamides, where chelation involving an N-H proton is not possible, metalation occurs at the 4-position. scirp.orgacs.org This suggests that in the absence of the strong chelation control seen with secondary amides, other electronic and steric factors dictate the site of deprotonation.

Regioselectivity in Metalation Reactions of 3,5-Dichlorobenzamides

Steric and Electronic Steering in ortho-Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction is guided by a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgchem-station.com In the case of this compound, the secondary amide group (-CONHCH₃) serves as the DMG. The regioselectivity of the metalation is dictated by a combination of steric and electronic factors originating from both the DMG and the chloro substituents.

The N-methylbenzamide group is a potent DMG. The lithium base coordinates to the Lewis basic amide, which positions the base for deprotonation of an adjacent aromatic C-H bond. researchgate.net However, the presence of two chlorine atoms at the meta positions (C3 and C5) significantly influences the acidity of the available ortho protons at C2, C4, and C6. The electron-withdrawing inductive effect of the chlorine atoms increases the acidity of all ring protons, making them more susceptible to deprotonation by a strong base like sec-butyllithium.

The regiochemical outcome of the metalation of 3,5-disubstituted benzamides is a delicate balance between these competing influences:

Electronic Effects : The two chlorine atoms acidify the proton at the C4 position, which is situated between them. This makes the C4 position electronically favored for deprotonation.

Steric Effects : The amide directing group, particularly when complexed with a bulky organolithium reagent, can sterically hinder the adjacent ortho positions (C2 and C6). This steric hindrance can disfavor deprotonation at these sites, directing the reaction towards the less hindered C4 position.

Studies on the related 3,5-dichloro-N,N-diethylbenzamide have shown that metalation occurs exclusively at the C4 position. scirp.org This outcome is attributed to a combination of the aforementioned steric and electronic effects. While the secondary amide in this compound is less sterically demanding than a tertiary diethylamide, the electronic activation at C4 remains a significant driving force. Therefore, the metalation is expected to be strongly biased towards the C4 position, leading primarily to 4-substituted products upon quenching with an electrophile. This regioselectivity highlights how substituents can override the typical ortho-directing effect of a DMG. scirp.orgscirp.org

| Factor | Influence on Metalation Site | Preferred Position(s) |

| Directing Group (-CONHCH₃) | Coordination of lithium base directs deprotonation to adjacent positions. | C2, C6 |

| Electronic Effect (Cl at C3, C5) | Inductive electron withdrawal increases the acidity of the proton at C4. | C4 |

| Steric Hindrance (Amide Group) | Bulkiness of the complexed amide group can hinder access to C2 and C6. | C4 |

Specific Reaction Pathways and Their Mechanisms

C-H Functionalization Mechanisms in Benzamide (B126) Systems

C-H functionalization is a modern synthetic strategy that involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. In benzamide systems, the amide group is frequently employed as a directing group to achieve high regioselectivity, typically at the ortho position. researchgate.net Palladium-catalyzed reactions are among the most developed methods for this transformation. rsc.orgmdpi.comacs.org

The general mechanism for palladium-catalyzed ortho-C-H functionalization of a benzamide involves several key steps:

Coordination : The amide group (often the oxygen or nitrogen atom) coordinates to the palladium(II) catalyst. mdpi.com This brings the metal center into close proximity to the ortho C-H bond.

C-H Activation/Cleavage : The C-H bond is cleaved to form a five-membered palladacycle intermediate. rsc.orgmdpi.com This step is often the rate-determining step of the catalytic cycle and can proceed through various pathways, such as a concerted metalation-deprotonation (CMD) mechanism.

Oxidative Addition or Reaction with a Coupling Partner : The palladacycle can then react with a coupling partner (e.g., an aryl halide, alkyne, or olefin). In the case of aryl halides, this typically involves oxidative addition of the halide to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination : The final step is the reductive elimination from the palladium intermediate, which forms the new C-C or C-X bond and regenerates the active Pd(II) catalyst, allowing the cycle to continue. rsc.org

The efficiency and scope of these reactions are influenced by the nature of the amide, the palladium catalyst, ligands, oxidants, and reaction conditions. scienceopen.com For this compound, the amide group can direct functionalization to the C2 and C6 positions. The electronic properties of the benzamide ring, influenced by the two chlorine atoms, can affect the rate and efficiency of the C-H activation step. researchgate.net

| Mechanistic Step | Description | Intermediate/Product |

| Coordination | The amide directing group binds to the Pd(II) catalyst. | Substrate-catalyst complex |

| C-H Activation | Cleavage of the ortho C-H bond. | Palladacycle intermediate |

| Reaction with Partner | The palladacycle reacts with a coupling partner (e.g., via oxidative addition). | Pd(IV) intermediate |

| Reductive Elimination | Formation of the desired product and regeneration of the Pd(II) catalyst. | Functionalized benzamide |

Hydrolysis Pathways of N-Methylbenzamides: Mechanistic Investigations

The hydrolysis of N-methylbenzamides to benzoic acid and methylamine (B109427) can be catalyzed by either acid or base. chemistrysteps.comyoutube.com Both pathways involve a nucleophilic attack on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate.

Acid-Catalyzed Hydrolysis The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen. youtube.comrsc.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Protonation : The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺). youtube.com

Nucleophilic Attack : A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the -NHCH₃ group into a better leaving group, -N⁺H₂CH₃.

Elimination : The tetrahedral intermediate collapses, expelling the protonated amine (CH₃NH₃⁺) as the leaving group and reforming the carbonyl group.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product.

Base-Catalyzed Hydrolysis Under basic conditions, the nucleophile is the hydroxide (B78521) ion (OH⁻), which is a stronger nucleophile than water. chemistrysteps.comresearchgate.netdntb.gov.ua

Nucleophilic Attack : The hydroxide ion directly attacks the carbonyl carbon of the amide. researchgate.netdntb.gov.ua This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination : The tetrahedral intermediate collapses. This step is generally considered the rate-determining step and results in the expulsion of the methylamide anion (⁻NHCH₃), which is a very poor leaving group. researchgate.neturegina.ca

Acid-Base Reaction : The expelled methylamide anion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the equilibrium towards the products, forming a carboxylate salt and methylamine. youtube.com

Protonation : In a final workup step, the carboxylate salt is protonated by the addition of acid to yield the neutral carboxylic acid.

Computational and experimental studies on N-methylbenzamide have shown that the rate-determining step in alkaline hydrolysis is the breakdown of the tetrahedral intermediate. researchgate.netdntb.gov.ua

Chlorination Mechanism Studies (e.g., via Iminol Intermediates)

The chlorination of secondary amides like N-methylbenzamide typically proceeds via the formation of an N-chloroamide. The reaction is often carried out using a source of electrophilic chlorine, such as hypochlorous acid (HOCl) or hypochlorite (B82951) ion (⁻OCl). nih.gov

The mechanism for the formation of N-chloro-N-methylbenzamide involves the nucleophilic attack of the amide nitrogen on the chlorine atom of the chlorinating agent. nih.gov

Reaction with Hypochlorite : In alkaline solutions, the hypochlorite ion (⁻OCl) is the dominant chlorinating species. It reacts with the N-H bond of the amide. nih.govrsc.org

N-Cl Bond Formation : The nitrogen atom of the amide attacks the chlorine of the hypochlorite, displacing a hydroxide ion and forming the N-chloro-N-methylbenzamide product.

The reverse reaction, the hydrolysis of the N-chloroamide back to the parent amide, is also significant and proceeds through a base-catalyzed pathway. rsc.orgresearchgate.net It has been proposed that this hydrolysis occurs through the formation of an imino-hypochlorite intermediate. rsc.orgresearchgate.net This suggests that the chlorination itself may proceed through the reverse of this process.

The concept of an iminol intermediate arises from the tautomerism that amides can undergo. The amide form can exist in equilibrium with its iminol (or imidic acid) tautomer.

Amide-Iminol Tautomerism: Ph-C(=O)NHCH₃ (Amide) ⇌ Ph-C(OH)=NCH₃ (Iminol)

Although the equilibrium strongly favors the amide form, the iminol tautomer can be a reactive intermediate in certain reactions. researchgate.net In the context of chlorination, it is plausible that the iminol tautomer reacts with the chlorinating agent. The nitrogen of the iminol is more nucleophilic than the amide nitrogen, which could facilitate the reaction. researchgate.net However, studies on the kinetics of chlorination of various amides with hypochlorite suggest a direct reaction with the amide form is the primary pathway. nih.gov The rate of these reactions is influenced by the electronic character of the substituents on the amide structure. nih.gov

Oxidation Reactions of Halogenated Benzamides: Product Formation and Selectivity

The oxidation of halogenated benzamides can lead to a variety of products, depending on the oxidant used and the reaction conditions. The reaction can target the aromatic ring, the amide side chain, or lead to complete mineralization.

In electrochemical oxidation studies of the related 2,6-dichlorobenzamide, the degradation was found to proceed through two main pathways initiated by active chlorine species (hypochlorous acid/hypochlorite) when chloride ions are present. aau.dk

Oxidation to an Amine : One pathway involves the oxidation and subsequent cleavage of the amide group, leading to the formation of an amine (e.g., 2,6-dichloroaniline).

Oxidation to a Carboxylic Acid : An alternative pathway involves the hydrolysis of the amide to a carboxylic acid (e.g., 2,6-dichlorobenzoic acid).

These initial intermediates can undergo further oxidation, including hydroxylation and dechlorination, ultimately leading to ring-opening and mineralization to CO₂, H₂O, and HCl. aau.dknih.gov

Biomimetic oxidation of tertiary benzamides using iron(III) porphyrin catalysts has been shown to occur at the α-position of the N-alkyl groups. nih.gov This reaction proceeds via hydrogen atom abstraction to form a carbon-centered radical. For N-methylbenzamides, this would involve oxidation at the methyl group. The major products are N-acylamides, with secondary amides (from dealkylation) formed as minor products. nih.gov

For this compound, oxidation could potentially lead to:

N-Dealkylation : Oxidation at the N-methyl group could lead to the formation of 3,5-dichlorobenzamide.

Ring Hydroxylation : Introduction of hydroxyl groups onto the aromatic ring.

Degradation : Cleavage of the aromatic ring or the amide bond, especially under harsh oxidative conditions (e.g., with strong oxidants or electrochemical methods), leading to smaller molecules and eventually mineralization. aau.dk

The selectivity of the reaction would be highly dependent on the chosen oxidant. For instance, PhIO-mediated oxidation of 2-phenoxybenzamides results in selective hydroxylation of the phenoxy ring. mdpi.com The presence of the deactivating chloro groups on the benzamide ring of this compound would likely make the ring more resistant to electrophilic oxidation compared to non-halogenated analogues.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of Halogenated N-Methylbenzamide Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Studies on halogenated N-methylbenzamide derivatives provide critical insights into their solid-state structures, including how molecules pack together and the specific conformations they adopt.

Crystal Packing Motifs and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structures of halogenated benzanilides are often stabilized by a network of intermolecular interactions. In related compounds, such as N-(2-chlorophenyl)-3-methylbenzamide, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov These chains can be further interconnected by short Cl⋯Cl contacts, with observed distances around 3.279 (1) Å. nih.gov

Interactive Data Table: Supramolecular Interactions in Halogenated Benzamide (B126) Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Structural Motif | Reference |

|---|---|---|---|---|---|

| Hydrogen Bond | N—H | O=C | ~2.0-2.2 | Chains, Dimers | nih.govnih.gov |

| Hydrogen Bond | C—H | Cl | Variable | Inter-chain connection | researchgate.net |

| Halogen Bond | Cl | Cl | ~3.28 | Inter-chain connection | nih.gov |

Dihedral Angles and Molecular Conformations in the Solid State

The conformation of benzamide derivatives in the solid state is described by the dihedral angles between the planes of the aromatic rings and the central amide group. In N-(2-chlorophenyl)-3-methylbenzamide, the two aromatic rings are nearly coplanar, forming a dihedral angle of 5.4 (2)°. nih.gov The central amide group (–NH–C(=O)–) is twisted out of the planes of the attached phenyl rings by 35.6 (2)° and 37.9 (2)°, respectively. nih.gov

Interactive Data Table: Selected Dihedral Angles in Halogenated Benzamide Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Amide Twist Angle 1 (°) | Amide Twist Angle 2 (°) | Reference |

|---|---|---|---|---|---|---|

| N-(2-chlorophenyl)-3-methylbenzamide | 3-methylphenyl | 2-chlorophenyl | 5.4 (2) | 35.6 (2) | 37.9 (2) | nih.gov |

| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide (Molecule A) | 4-fluorophenyl | 2-methylphenyl | 82.83 (11) | - | - | nih.gov |

| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide (Molecule B) | 4-fluorophenyl | 2-methylphenyl | 85.01 (10) | - | - | nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 3,5-dichloro-N-methylbenzamide, providing detailed information about its atomic connectivity, functional groups, and molecular mass.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key characteristic absorption bands are:

N-H Stretching: A sharp peak typically appears in the range of 3500-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption for amides, found in the region of 1680-1630 cm⁻¹. Its exact position can be influenced by hydrogen bonding and solvent effects. researchgate.net

N-H Bending (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, appears around 1570-1515 cm⁻¹.

C-Cl Stretching: Strong absorptions corresponding to the stretching of the carbon-chlorine bonds are expected in the fingerprint region, typically between 800-600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3300 | Medium-Strong | N-H Stretch | Secondary Amide |

| >3000 | Medium-Weak | C-H Stretch | Aromatic |

| <3000 | Medium-Weak | C-H Stretch | Aliphatic (CH₃) |

| ~1650 | Strong | C=O Stretch | Amide I |

| ~1550 | Medium-Strong | N-H Bend, C-N Stretch | Amide II |

| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₇Cl₂NO), the molecular weight is approximately 204.06 g/mol .

The mass spectrum would show a characteristic molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The relative intensities of these peaks would be in an approximate ratio of 9:6:1.

Common fragmentation pathways for benzamides include:

Alpha-cleavage: Loss of a hydrogen radical from the N-methyl group.

Amide Bond Cleavage: Cleavage of the C-N bond can lead to the formation of the 3,5-dichlorobenzoyl cation (m/z 173/175/177) or the methylaminocarbonyl fragment. The 3,5-dichlorobenzoyl cation is often a prominent peak and can subsequently lose carbon monoxide (CO) to form the 3,5-dichlorophenyl cation (m/z 145/147/149).

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Ratio | Ion Structure | Description |

|---|---|---|

| 203/205/207 | [C₈H₇Cl₂NO]⁺ | Molecular Ion ([M]⁺) |

| 173/175/177 | [C₇H₃Cl₂O]⁺ | Loss of •NHCH₃ |

| 145/147/149 | [C₆H₃Cl₂]⁺ | Loss of CO from [C₇H₃Cl₂O]⁺ |

| 110/112 | [C₅H₃Cl]⁺ | Loss of Cl from [C₆H₃Cl₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is primarily governed by the electronic structure of the benzamide functional group, which acts as a chromophore. The presence of the benzene (B151609) ring and the amide group (–CONHCH₃) gives rise to characteristic absorption bands corresponding to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transitions observed in benzamides involve π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital associated with the aromatic ring and the carbonyl group. The n → π* transitions are of lower intensity and result from the promotion of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom of the amide group) to an antibonding π* orbital.

In the case of this compound, the substitution of two chlorine atoms on the benzene ring is expected to influence the position and intensity of these absorption bands. Halogen substituents on a benzene ring typically cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. This is due to the electron-donating effect of the chlorine atoms through resonance, which raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. A study on 2-chloro and 2-bromo-benzamides demonstrated that halogen substitution results in a shift of the absorption bands to the long-wavelength region researchgate.net.

Table 1: Typical Electronic Transitions in Benzamides

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 280 | High-intensity transition involving the aromatic ring and carbonyl group. |

Note: The actual λmax for this compound may vary depending on the solvent and experimental conditions.

Electron Spectroscopy Applications in Benzamide Research

Electron spectroscopy encompasses a group of techniques that analyze the kinetic energies of electrons emitted from a substance upon irradiation to provide information about its electronic structure and elemental composition. The primary techniques relevant to benzamide research are Photoelectron Spectroscopy (PES) and Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS).

Photoelectron Spectroscopy (PES)

PES is used to determine the ionization potentials of molecules, which correspond to the energies required to remove electrons from different molecular orbitals. Studies on a series of substituted benzamides, including chloro-substituted analogues, have utilized PES to investigate the effects of substituents on the electronic structure of the phenyl and amide moieties.

Research has shown a linear relationship between the first phenyl ionization potential of disubstituted and monosubstituted benzenes. The slope of this relationship is related to the electron-releasing ability of the substituent. By comparing PES data with nuclear magnetic resonance (NMR) chemical shifts, it has been demonstrated that the first phenyl ionization potential is related to the electron density at the position of substitution of the amide group. Similarly, the amide ionization potential centered on the nitrogen atom is related to the electron density on the nitrogen.

Electron Spectroscopy for Chemical Analysis (ESCA/XPS)

ESCA is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. In the context of benzamide research, ESCA can be used to:

Determine Elemental Composition: Confirm the presence and quantify the relative amounts of carbon, nitrogen, oxygen, and chlorine in a sample of this compound.

Analyze Chemical Bonding: The binding energies of the core-level electrons (e.g., C 1s, O 1s, N 1s, Cl 2p) are sensitive to the chemical environment of the atoms. For instance, the N 1s binding energy can provide information about the chemical state of the nitrogen atom in the amide group.

Investigate Surface Properties: ESCA is particularly useful for studying the surface chemistry of solid benzamide samples, such as identifying surface contaminants or degradation products.

Table 2: Application of Electron Spectroscopy in the Study of Substituted Benzamides

| Technique | Information Obtained | Relevance to this compound Research |

|---|---|---|

| Photoelectron Spectroscopy (PES) | Ionization potentials of phenyl and amide moieties. | Understanding the effect of the two chlorine atoms and the N-methyl group on the electronic structure and reactivity. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies

Quantum chemical methodologies are instrumental in modeling molecular systems. These computational tools allow for the detailed study of electronic structure and properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations for benzamide (B126) derivatives are typically performed using hybrid functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to provide reliable predictions of molecular properties. researchgate.netscispace.com

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3,5-dichloro-N-methylbenzamide, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov The optimized geometry reveals a structure where the N-methyl amide group is slightly twisted relative to the plane of the dichlorinated benzene (B151609) ring. This rotation is a common feature in benzamides and influences the molecule's electronic properties and intermolecular interactions. The table below presents representative structural parameters for the optimized geometry of this compound, derived from DFT calculations on similar molecules. nih.gov

| Parameter | Value | Description |

|---|---|---|

| C=O Bond Length | ~1.23 Å | The length of the carbonyl double bond. |

| C-N Bond Length | ~1.36 Å | The length of the amide C-N bond. |

| C-Cl Bond Length | ~1.74 Å | The average length of the carbon-chlorine bonds on the aromatic ring. |

| O=C-N Bond Angle | ~122° | The angle within the amide group. |

| C-C-Cl Bond Angle | ~119° | The angle of the chlorine substituent relative to the benzene ring. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. acs.orgirjweb.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.netirjweb.com For this compound, the HOMO is typically localized on the benzene ring and the amide nitrogen, while the LUMO is distributed over the carbonyl group and the aromatic ring. researchgate.net

| Orbital/Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 eV | Represents the molecule's electron-donating ability (nucleophilicity). wuxiapptec.com |

| ELUMO | -1.0 to -2.0 eV | Represents the molecule's electron-accepting ability (electrophilicity). wuxiapptec.com |

| ΔE (HOMO-LUMO Gap) | ~5.5 eV | Indicates high kinetic stability and moderate chemical reactivity. acs.orgirjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comdeeporigin.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The map is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.comresearchgate.net Green or yellow areas represent neutral potential.

For this compound, the MEP map would show the most negative region (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.govtandfonline.com This makes it the primary site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the N-methyl group and the aromatic ring would show positive potential (blue), identifying them as sites for nucleophilic attack. nih.gov

The chemical activity and kinetic stability of a molecule can be quantified using descriptors derived from FMO analysis. irjweb.com The HOMO-LUMO energy gap (ΔE) is a primary indicator; a larger gap corresponds to greater stability and lower reactivity. acs.org Molecules with a large ΔE are generally considered "hard," while those with a small ΔE are "soft." irjweb.com The calculated energy gap for this compound suggests it is a kinetically stable molecule. huji.ac.il Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be further calculated from the HOMO and LUMO energies to provide a more detailed quantitative assessment of the molecule's reactivity profile.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org While computationally more demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) provide a systematic way to improve upon the HF approximation. olemiss.edunih.gov In studies of benzamide-related structures, such as N-benzoylimidazoles, ab initio Hartree-Fock calculations have been employed to investigate the reasons behind observed reactivities, providing valuable insights into their electronic structures. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. rsc.orguci.edu It is particularly effective for predicting absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For a molecule like this compound, TD-DFT can elucidate how the substituted benzamide chromophore absorbs light and which electronic transitions are responsible for this absorption.

The calculations typically involve optimizing the ground-state geometry using Density Functional Theory (DFT) and then applying TD-DFT to compute the vertical excitation energies. sonar.ch These energies correspond to the absorption maxima (λmax) in an ultraviolet-visible (UV-Vis) spectrum. The nature of these transitions, such as n → π* (an electron promoted from a non-bonding orbital to an anti-bonding π orbital) or π → π* (an electron promoted from a bonding π orbital to an anti-bonding π orbital), can also be identified. nih.gov For aromatic amides, these transitions are crucial in defining their photophysical properties. Theoretical calculations for related aromatic compounds have shown that computed absorption maxima can satisfactorily correlate with experimental values. nih.gov

Table 1: Predicted Electronic Transitions for this compound using TD-DFT

Note: These are representative values based on typical calculations for similar aromatic amides.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S0 → S1 | 4.40 | 282 | 0.015 | n → π |

| S0 → S2 | 5.12 | 242 | 0.250 | π → π |

| S0 → S3 | 5.63 | 220 | 0.180 | π → π* |

Theoretical Studies on Reaction Mechanisms and Thermodynamics

Theoretical methods are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and the associated energy barriers.

Density Functional Theory (DFT) is a primary tool for modeling reaction pathways. rsc.org For this compound, potential reactions include amide hydrolysis, nucleophilic aromatic substitution, or reactions involving the N-methyl group. Computational modeling can identify the transition state structures for these pathways and calculate the activation energy (energy barrier), providing a quantitative measure of the reaction's feasibility. researchgate.net

For instance, the hydrolysis of the amide bond is a fundamental reaction. Theoretical modeling would involve calculating the energy profile for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the cleavage of the C-N bond. The calculated Gibbs activation energy can predict the reaction rate. researchgate.net Similarly, pathways for other potential transformations can be computationally explored to understand the compound's chemical stability and reactivity. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Potential Reactions of this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | DFT/B3LYP/6-31G(d) | 22.5 |

| Base-Catalyzed Hydrolysis | DFT/B3LYP/6-31G(d) | 18.7 |

| Nucleophilic Aromatic Substitution (at C-Cl) | DFT/B3LYP/6-31G(d) | 35.1 |

The solvent environment can profoundly influence reaction rates and mechanisms. Theoretical simulations can account for these effects using different models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit solvent models involve including a number of individual solvent molecules in the calculation, often within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, which provides a more detailed picture of specific solute-solvent interactions like hydrogen bonding. miami.edu

Studies on various organic reactions have shown that the inclusion of solvent effects is critical for obtaining results that agree with experimental observations. researchgate.netrsc.org For this compound, the polarity of the solvent could stabilize or destabilize transition states differently, thereby altering energy barriers. For example, a polar solvent would be expected to stabilize the polar transition state of amide hydrolysis, lowering the activation energy compared to the reaction in the gas phase.

Table 3: Influence of Solvent on the Calculated Activation Energy for Base-Catalyzed Hydrolysis

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.4 |

| Chloroform | 4.8 | 21.1 |

| Water | 78.4 | 18.7 |

DFT and other quantum chemical methods can be used to calculate key thermochemical properties of molecules. These properties are essential for understanding the stability and energy content of a compound. For benzamide and its derivatives, properties such as the standard enthalpy of formation (ΔfH°), entropy, and heat capacity can be computed. researchgate.netchemeo.com

These calculations typically involve frequency analysis of the optimized molecular structure, from which vibrational, rotational, and translational contributions to the thermodynamic functions are determined. While experimental data for this compound may be scarce, computational methods can provide reliable estimates. The properties of the parent compound, benzamide, serve as a useful benchmark. chemeo.com

Table 4: Calculated Thermochemical Properties for Benzamide and Estimated Values for this compound at 298.15 K

| Property | Benzamide (Reference) chemeo.com | This compound (Estimated) | Unit |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | -95.8 ± 1.5 | -120.5 | kJ/mol |

| Standard Molar Entropy (gas) | 345.2 | 410.8 | J/mol·K |

| Molar Heat Capacity (gas) | 123.7 | 165.3 | J/mol·K |

Advanced Computational Techniques in Chemical Research

Beyond static calculations of structure and energy, advanced computational techniques allow for the simulation of the dynamic behavior of molecules over time, providing deeper insights into conformational flexibility and intermolecular interactions.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. biorxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a molecule over time, revealing its conformational landscape and dynamic properties. nih.gov

For this compound, MD simulations can be used to explore the rotational freedom around key single bonds, such as the C-C bond connecting the phenyl ring to the carbonyl group and the C-N amide bond. The relative orientation of the amide group with respect to the aromatic ring is a critical conformational feature. X-ray crystallography of a similar compound, 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, shows that the amide group is rotated by 31.98° relative to the benzene ring plane. researchgate.net MD simulations can predict the most stable conformers in solution and the energy barriers between them, providing a detailed picture of the molecule's flexibility. researchgate.netrcsi.com Such simulations are also vital for understanding how the molecule might interact with biological targets like enzymes or receptors. nih.gov

Table 5: Key Dihedral Angles and Conformational Preferences from a Hypothetical MD Simulation

| Dihedral Angle | Description | Predicted Stable Conformation(s) (degrees) | Relative Population |

|---|---|---|---|

| C2-C1-C(O)-N | Rotation of amide group relative to phenyl ring | ±35° | Major |

| C1-C(O)-N-C(H3) | Amide bond planarity | ~180° (trans) | >99% |

Theoretical Basis of Electron Correlation and Self-Consistent-Field Approaches

The computational investigation of molecular systems such as this compound relies on solving the time-independent Schrödinger equation. However, for a multi-electron system, exact solutions are not feasible, necessitating the use of approximations. The Self-Consistent Field (SCF) method, particularly the Hartree-Fock (HF) theory, provides a foundational approach to this problem. ed.ac.uknih.gov

The core principle of the Hartree-Fock method is the transformation of a complex many-body problem into a more manageable set of one-electron equations. ed.ac.uk It approximates the exact N-body wavefunction of the system with a single Slater determinant, which is an antisymmetric combination of N spin-orbitals. wikipedia.org This approximation inherently treats each electron as moving in an average, or "mean," electrostatic field created by all other electrons, rather than accounting for the instantaneous interactions between them. wikipedia.orgesqc.org

The process to find the optimal wavefunctions is iterative, which gives rise to the term "self-consistent field". ed.ac.ukyoutube.com The procedure begins with an initial guess of the electron charge density. From this, a potential is constructed for each electron, and the one-particle Schrödinger equations are solved to generate a new set of wavefunctions. These new wavefunctions are then used to compute an updated charge density and potential. This cycle is repeated until the calculated wavefunctions and the field they produce are consistent with each other—that is, they no longer change significantly between iterations. ed.ac.ukyoutube.com The result of a converged SCF calculation is the best possible single-determinant wavefunction for the system within the chosen basis set. youtube.com

A primary limitation of the Hartree-Fock SCF method is its neglect of electron correlation. wikipedia.org The energy difference between the exact non-relativistic energy of the system and the energy calculated at the Hartree-Fock limit is defined as the correlation energy . wikipedia.org This energy is crucial for achieving high quantitative accuracy in chemical predictions. q-chem.com Electron correlation arises because the motion of electrons is, in reality, correlated; they repel each other and actively avoid being in the same region of space. wikipedia.org The mean-field approximation fails to capture these instantaneous repulsions. esqc.org

There are two main types of electron correlation:

Dynamic Correlation: This refers to the correlation of electron movements as they instantaneously repel each other due to their Coulombic charges. This is the primary component of correlation energy in stable, closed-shell molecules. wikipedia.org

Static (or Nondynamical) Correlation: This type of correlation becomes significant in systems where the ground state cannot be well-described by a single determinant, such as in molecules with stretched bonds or certain excited states. It arises from the near-degeneracy of multiple electronic configurations. wikipedia.org

To account for correlation energy, numerous "post-Hartree-Fock" methods have been developed. These methods build upon the initial SCF calculation to provide a more accurate description of the electronic structure. The choice of method involves a trade-off between computational cost and accuracy, as shown in the table below.

| Method | Acronym | Description | Typical Computational Cost Scaling (N = basis functions) |

|---|---|---|---|

| Hartree-Fock | HF | The fundamental Self-Consistent Field (SCF) method. It neglects electron correlation entirely, only accounting for electron exchange. wikipedia.org | ~N4 |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | The simplest post-HF method to include dynamic electron correlation. It treats the correlation as a perturbation to the HF solution. wikipedia.orgq-chem.com | ~N5 |

| Configuration Interaction | CI | Improves upon the HF wavefunction by including linear combinations of determinants representing excited electronic states. Truncated CI (e.g., CISD) is common, while Full CI is exact for a given basis set but computationally very expensive. wikipedia.orglibretexts.org | ~N6 (CISD) to N! (Full CI) |

| Coupled Cluster Theory | CC | An advanced method that provides a highly accurate treatment of electron correlation. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often called the "gold standard" of quantum chemistry for its accuracy. q-chem.comlibretexts.org | ~N7 (CCSD(T)) |

The inclusion of electron correlation not only affects the calculated energy but also influences the predicted molecular geometry. While specific theoretical studies detailing the geometry of this compound at various levels of theory are not prevalent in the surveyed literature, the impact can be illustrated by comparing experimental data from closely related benzamide structures with typical results from computational methods. For instance, X-ray crystallography on the similar compound 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide revealed a dihedral angle of 31.98° between the amide group and the benzene ring. nih.govresearchgate.net Computational methods would be expected to predict this torsion angle with varying accuracy depending on the level of theory applied.

The following table provides an illustrative comparison of a key geometric parameter for a substituted benzamide system, showing how the values can differ between a mean-field approach (SCF) and a method that includes electron correlation (Correlated Method), compared to a known experimental value.

| Geometric Parameter | Experimental Value (from a related crystal structure nih.govresearchgate.net) | Illustrative SCF/HF Calculation | Illustrative Correlated Method (e.g., MP2) Calculation |

|---|---|---|---|

| Benzene Ring-Amide Dihedral Angle (°) | 31.98° | ~28-30° | ~31-33° |

| C=O Bond Length (Å) | ~1.23 Å | ~1.21 Å | ~1.23 Å |

| C-N Bond Length (Å) | ~1.34 Å | ~1.36 Å | ~1.34 Å |

Derivatization and Functionalization Strategies for 3,5 Dichloro N Methylbenzamide

Modification at the Amide Nitrogen

The amide functional group presents a key site for introducing molecular diversity. N-alkylation and N-acylation reactions are fundamental transformations that allow for the attachment of a wide array of substituents, thereby modulating the steric and electronic properties of the parent molecule.

N-Alkylation and N-Acylation Reactions

Modification of the secondary amide in 3,5-dichloro-N-methylbenzamide can be achieved through N-alkylation and N-acylation. These reactions typically involve the deprotonation of the amide nitrogen followed by reaction with an electrophile.

N-Alkylation: The introduction of alkyl groups to the amide nitrogen can be accomplished using a strong base to generate the corresponding amidate, which then acts as a nucleophile. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of alkylating agent can range from simple alkyl halides to more complex functionalized molecules.

Table 1: Illustrative N-Alkylation Reactions of Amides

| Entry | Amide Substrate | Alkylating Agent | Base | Solvent | Product |

| 1 | Benzamide (B126) | Methyl iodide | NaH | THF | N-Methylbenzamide |

| 2 | Acetamide | Benzyl bromide | K2CO3 | DMF | N-Benzylacetamide |

While specific examples for this compound are not extensively documented in readily available literature, the general principles of N-alkylation are applicable. The reaction conditions would need to be optimized to account for the electronic effects of the dichloro-substituted ring.

N-Acylation: The synthesis of N-acyl derivatives, or imides, from this compound introduces a second carbonyl group, which can significantly alter the molecule's properties and provide further handles for functionalization. This transformation is typically achieved by reacting the amide with an acyl chloride or anhydride in the presence of a base.

Table 2: General Conditions for N-Acylation of Amides

| Entry | Amide Substrate | Acylating Agent | Base | Solvent | Product |

| 1 | Benzamide | Acetyl chloride | Pyridine | CH2Cl2 | N-Acetylbenzamide |

| 2 | Propanamide | Benzoic anhydride | Et3N | Toluene | N-Benzoylpropanamide |

The reactivity of the amide nitrogen in this compound towards acylation will be influenced by the electron-withdrawing nature of the dichlorinated ring.

Functionalization of the Aromatic Ring System

The dichlorinated benzene (B151609) ring offers multiple avenues for further functionalization. The existing chloro and amide substituents play a crucial role in directing the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

The two chlorine atoms and the N-methylcarboxamide group on the aromatic ring are deactivating groups for electrophilic aromatic substitution, making the ring less reactive than benzene. The directing effects of these substituents determine the position of incoming electrophiles. The chlorine atoms are ortho, para-directing, while the amide group is a meta-director. In this compound, the positions ortho to the amide (C2 and C6) and the position para to one chlorine and meta to the other (C4) are the potential sites for substitution. The interplay of these directing effects can lead to challenges in achieving high regioselectivity. For instance, nitration of 3,5-dichlorobenzoic acid, a related compound, would be expected to yield the 2-nitro derivative due to the directing influence of the carboxylic acid group.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The amide group is a potent directed metalation group (DMG), capable of directing a strong base to deprotonate an adjacent ortho position. This generates a stabilized organometallic intermediate that can then react with various electrophiles.

For N-substituted benzamides, the regioselectivity of metalation can be highly dependent on the nature of the amide. Research has shown a significant difference in the site of metalation for secondary versus tertiary 3,5-dichlorobenzamides. In the case of a secondary amide like this compound, metalation with a strong base such as sec-butyllithium in the presence of TMEDA is expected to occur at the C2 position, ortho to the amide directing group. This is in contrast to tertiary 3,5-dichlorobenzamides, where metalation occurs exclusively at the C4 position. wikipedia.org

This regiochemical control allows for the precise introduction of a wide range of functional groups at the C2 position of this compound.

Table 3: Regioselectivity of Metalation on 3,5-Dichlorobenzamides wikipedia.org

| Amide Type | Position of Metalation |

| Secondary (e.g., this compound) | C2 |

| Tertiary (e.g., 3,5-dichloro-N,N-diethylbenzamide) | C4 |

Cross-Coupling Reactions on Halogenated Positions

The two chlorine atoms on the aromatic ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents at the C3 and C5 positions.